N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its diverse biological activities The presence of the azetidine ring and the phenylacetamide moiety further enhances its chemical and biological properties
Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
It’s known that 1h-1,2,3-triazole analogs can interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can lead to changes in the target protein’s conformation and function, potentially affecting cellular processes.
Biochemical Pathways
Compounds with a similar 1h-1,2,3-triazole structure have been reported to inhibit the function of hsp90 . This inhibition can lead to the degradation of client proteins by the ubiquitin–proteasome pathway , affecting various cellular processes.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1h-1,2,3-triazole analogs, have been studied . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with a similar 1h-1,2,3-triazole structure have been reported to exhibit anti-proliferative activities, particularly against certain cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide are largely determined by its triazole ring. Triazole derivatives have been found to exhibit significant binding affinity to various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit the HSP90 protein, a key player in cancer cell proliferation .
Cellular Effects
N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can influence cell function in several ways. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
Similar triazole derivatives have been found to be thermally stable, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
Given its structural similarity to other triazole derivatives, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the phenylacetamide moiety can be attached via acylation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The 1,2,3-triazole ring can participate in cycloaddition reactions with various dienophiles.
Scientific Research Applications
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can be compared with other similar compounds:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antiviral properties.
Azetidine Derivatives:
Phenylacetamide Derivatives: These compounds are studied for their pharmacological activities, including anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIPWCRRSOKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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